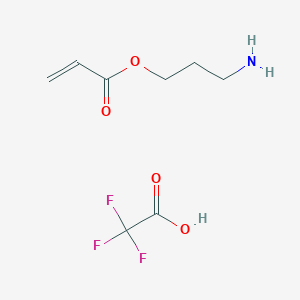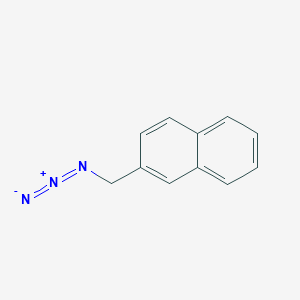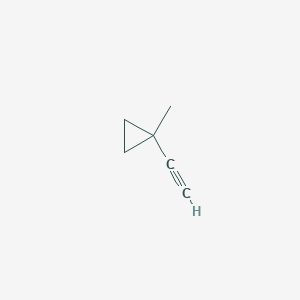
3-Aminopropyl prop-2-enoate; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Trifluoroacetic acid (TFA) has been utilized as an efficient reagent for the synthesis of various organic compounds. It is notably effective in the tandem Claisen rearrangement and cyclization reactions to yield complex molecular structures such as 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman adducts of acrylates.Molecular Structure Analysis
The IUPAC name of this compound is 3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid. The InChI Key is NPZKFFAXUGTGOU-UHFFFAOYSA-N.Chemical Reactions Analysis
TFA has been utilized as an efficient reagent for the synthesis of various organic compounds. It is notably effective in the tandem Claisen rearrangement and cyclization reactions to yield complex molecular structures such as 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman adducts of acrylates.Physical And Chemical Properties Analysis
The molecular formula of this compound is C8H12F3NO4 and its molar mass is 243.18 . It is stored at -10 degrees and its physical form is oil .Scientific Research Applications
- Organic Synthesis and Cyclization TFA serves as an efficient reagent for synthesizing diverse organic compounds. Notably, it facilitates tandem Claisen rearrangement and cyclization reactions. For instance, it can convert Baylis–Hillman adducts of acrylates into complex molecular structures like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones.
These applications highlight the versatility of 3-Aminopropyl prop-2-enoate; trifluoroacetic acid in scientific research. If you need further details or additional applications, feel free to ask! 😊
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
The mode of action of 3-Aminopropyl prop-2-enoate; trifluoroacetic acid involves several chemical reactions. For instance, TFA has been observed to promote trifluoroacetylation at the β position of the pyrrole ring spontaneously. Moreover, TFA can catalyze domino reactions, leading to the formation of complex molecules such as substituted dihydro 2-oxypyroles in a one-pot, four-component synthesis.
Result of Action
Action Environment
properties
IUPAC Name |
3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKFFAXUGTGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorospiro[2,3-dihydrothiochromene-4,2'-oxirane]](/img/structure/B2524057.png)
![2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2524059.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2524060.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2524062.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)



![N-(3-(6-ethoxypyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2524071.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)
![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)